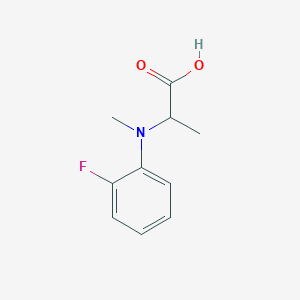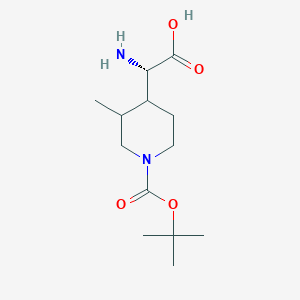
3-Cyclopentyl-2-methoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-2-methoxypropan-1-amine is an organic compound with the molecular formula C₉H₁₉NO. It is a cycloalkane derivative, characterized by a cyclopentyl ring attached to a methoxypropanamine group. This compound is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-methoxypropan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with 2-methoxypropan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
3-Cyclopentyl-2-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
科学的研究の応用
3-Cyclopentyl-2-methoxypropan-1-amine is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopentyl-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Cyclopentylamine: Similar structure but lacks the methoxy group.
2-Methoxypropan-1-amine: Similar structure but lacks the cyclopentyl ring.
Cyclopentylmethanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
3-Cyclopentyl-2-methoxypropan-1-amine is unique due to the presence of both the cyclopentyl ring and the methoxypropanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
3-cyclopentyl-2-methoxypropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-11-9(7-10)6-8-4-2-3-5-8/h8-9H,2-7,10H2,1H3 |
InChIキー |
BEVMHSMHESOPLM-UHFFFAOYSA-N |
正規SMILES |
COC(CC1CCCC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
![2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B13320398.png)

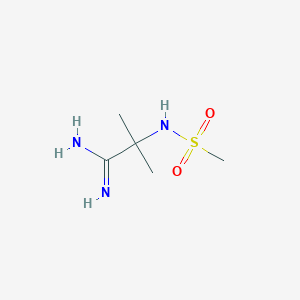


![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)

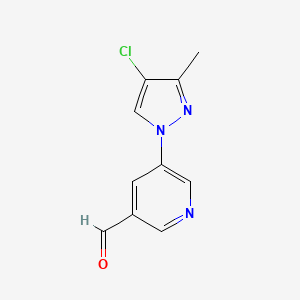
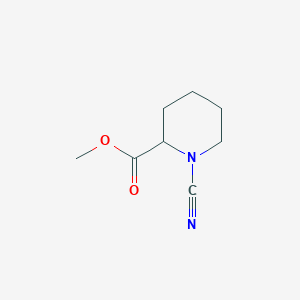
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13320446.png)
